molecular formula C7H13NO2 B13804072 4-Piperidinol,1-methyl-,formate(ester)(9CI)

4-Piperidinol,1-methyl-,formate(ester)(9CI)

Cat. No.: B13804072
M. Wt: 143.18 g/mol
InChI Key: ILRNSVXFAQAGPO-UHFFFAOYSA-N
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Description

4-Piperidinol,1-methyl-,formate(ester)(9CI) is a chemical compound with the molecular formula C7H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol,1-methyl-,formate(ester)(9CI) typically involves the esterification of 4-piperidinol with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of 4-Piperidinol,1-methyl-,formate(ester)(9CI) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol,1-methyl-,formate(ester)(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

4-Piperidinol,1-methyl-,formate(ester)(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol,1-methyl-,formate(ester)(9CI) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing the active piperidinol moiety, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol,1-acetyl-,acetate(ester)(9CI): Similar structure but with an acetyl group instead of a methyl group.

    4-Piperidinol,1-ethyl-,formate(ester)(9CI): Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Piperidinol,1-methyl-,formate(ester)(9CI) is unique due to its specific ester group and the resulting chemical properties

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) formate

InChI

InChI=1S/C7H13NO2/c1-8-4-2-7(3-5-8)10-6-9/h6-7H,2-5H2,1H3

InChI Key

ILRNSVXFAQAGPO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC=O

Origin of Product

United States

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